molecular formula C20H26N2O3 B1370585 1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid CAS No. 1119451-20-5

1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid

Cat. No.: B1370585
CAS No.: 1119451-20-5
M. Wt: 342.4 g/mol
InChI Key: REBMVORBGGRHID-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound with a piperidine ring and a carboxylic acid moiety . It also contains an isopropylphenyl group and a methyl-oxazolyl group . The compound has a molecular weight of 342.44 .


Molecular Structure Analysis

The compound consists of a piperidine ring with a carboxylic acid moiety, an isopropylphenyl group, and a methyl-oxazolyl group . The InChI code for the compound is 1S/C20H26N2O3/c1-13(2)15-4-6-16(7-5-15)19-21-18(14(3)25-19)12-22-10-8-17(9-11-22)20(23)24/h4-7,13,17H,8-12H2,1-3H3,(H,23,24) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 342.44 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Chemical Synthesis and Transformations

  • Synthesis of Derivatives : Research has been conducted on the synthesis of derivatives from similar compounds, like 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones, which undergo reactions to form compounds with related structures (Shablykin, Prokopenko, & Brovarets, 2016).

  • Molecular Transformations : Studies have also looked into transformations involving derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, emphasizing the synthesis of functional derivatives for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Biomedical and Pharmacological Research

  • Anticancer and Antimicrobial Agents : Some derivatives, such as those incorporating 1,3-oxazole, have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. This includes studying the structure and biological activity of these compounds (Katariya, Vennapu, & Shah, 2021).

  • Aurora Kinase Inhibitor : Specific compounds that include elements similar to 1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid have been identified as potential aurora kinase inhibitors, suggesting their relevance in cancer treatment research (ヘンリー,ジェームズ, 2006).

Chemical Property Studies

  • Transformation in Chemical Reactions : Studies have explored the unexpected transformation of compounds involving piperidine in the presence of catalysts, leading to a variety of derivatives. This highlights the reactivity and potential utility of these compounds in chemical synthesis (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).

  • Synthesis of Piperidine-Related Alkaloids : Research has also been conducted on novel synthetic routes to create piperidine-related alkaloids using related compounds as starting materials, demonstrating the versatility of these chemicals in synthesizing complex organic molecules (Takahata, Saito, & Ichinose, 2006).

Properties

IUPAC Name

1-[[5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-13(2)15-4-6-16(7-5-15)19-21-18(14(3)25-19)12-22-10-8-17(9-11-22)20(23)24/h4-7,13,17H,8-12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBMVORBGGRHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CN3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 2
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 3
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1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 6
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid

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